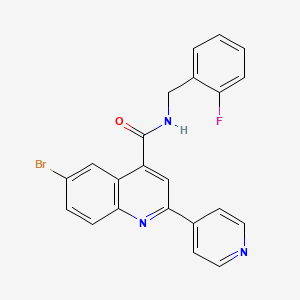
6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell growth and survival signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide are complex and depend on the specific cell type and disease state being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. In virus-infected cells, this compound has been shown to inhibit viral replication and reduce the release of infectious virus particles. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage.
実験室実験の利点と制限
The advantages of using 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer, antiviral, and anti-inflammatory properties, as well as its ability to inhibit key enzymes and signaling pathways. However, there are several limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the exploration of this compound's potential as an antiviral agent for emerging viral diseases, such as COVID-19. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease states.
科学的研究の応用
The scientific research applications of 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide are diverse and include its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have antiviral activity against several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). Its anti-inflammatory properties have also been demonstrated in animal models, suggesting its potential as a treatment for inflammatory diseases.
特性
IUPAC Name |
6-bromo-N-[(2-fluorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O/c23-16-5-6-20-17(11-16)18(12-21(27-20)14-7-9-25-10-8-14)22(28)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVXAJLCZCYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-(2-ethoxyphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4162130.png)
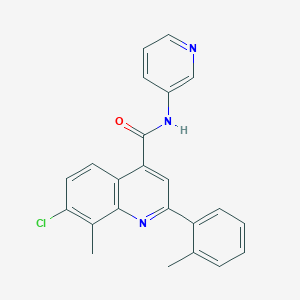
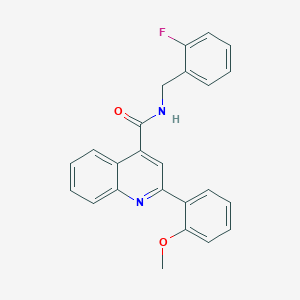
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162153.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4162157.png)
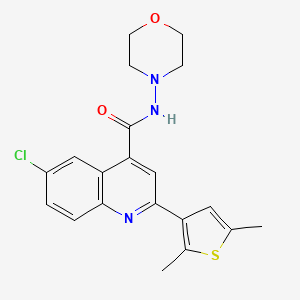
![ethyl 4-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate hydrochloride](/img/structure/B4162160.png)
![ethyl 4-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4162173.png)
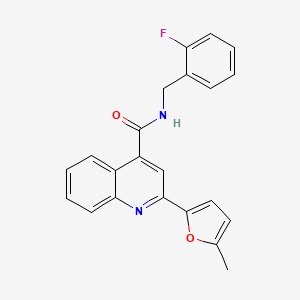
![2-(1,3-benzodioxol-5-yl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline hydrochloride](/img/structure/B4162196.png)
![2-(3-bromophenyl)-6-chloro-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B4162201.png)
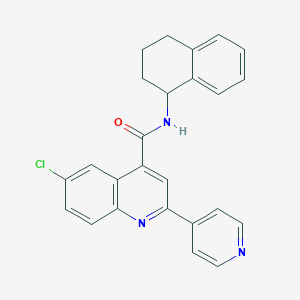
![methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4162213.png)
